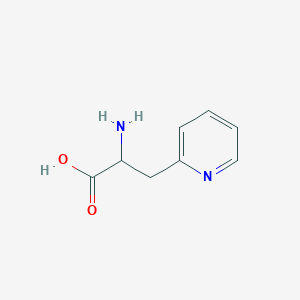

2-Amino-3-(pyridin-2-yl)propionic acid

説明

Atomic Connectivity and Stereochemical Configuration

The atomic connectivity pattern of this compound reveals a sophisticated molecular architecture that directly influences its stereochemical properties and biological activity. The compound exists as a chiral molecule due to the presence of an asymmetric carbon center at the 2-position of the propanoic acid chain, resulting in two possible enantiomeric forms designated as (S) and (R) configurations. The (S)-enantiomer, often referred to as the L-form, demonstrates the systematic name (2S)-2-amino-3-pyridin-2-ylpropanoic acid and exhibits specific rotational properties that distinguish it from its mirror image counterpart.

The IUPAC nomenclature formally designates this compound as (2S)-2-amino-3-pyridin-2-ylpropanoic acid, with the InChI notation InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 providing a comprehensive description of its atomic connectivity. The SMILES representation C1=CC=NC(=C1)CC@@HN efficiently captures the three-dimensional arrangement and stereochemical information essential for computational modeling and database searches.

The pyridine ring system adopts a planar configuration with characteristic aromatic bond lengths and angles that facilitate conjugation throughout the heterocyclic framework. The attachment point at the 2-position of the pyridine ring creates a unique spatial arrangement where the amino acid side chain extends directly from the position adjacent to the nitrogen atom, establishing opportunities for intramolecular interactions between the pyridine nitrogen and the amino group. This spatial relationship becomes particularly significant when considering conformational preferences and potential cyclization reactions that may occur under specific conditions.

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Absolute Configuration | (S) or L-form | |

| Optical Rotation | Variable by solvent | |

| Chiral Center | C-2 position | |

| Enantiomeric Purity | >96% (typical) |

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound presents a fascinating area of investigation that directly impacts its chemical reactivity and biological interactions. While the parent compound does not exhibit classical amino-imino tautomerism to the same extent as simpler amino acids, the presence of the pyridine ring system introduces unique electronic considerations that influence its overall stability and reactivity patterns. The pyridine nitrogen's electron pair availability creates opportunities for protonation under acidic conditions, leading to the formation of pyridinium species that significantly alter the compound's electronic distribution and hydrogen bonding capabilities.

Research into related pyridine-containing systems has revealed that tautomeric equilibria in compounds containing pyridine rings are highly sensitive to solvent polarity and pH conditions. In the case of this compound, the proximity of the pyridine nitrogen to the amino acid backbone creates possibilities for intramolecular hydrogen bonding that can stabilize specific conformational arrangements. The electron-withdrawing nature of the pyridine ring system influences the pKa values of both the amino and carboxylic acid groups, shifting their ionization behavior compared to simple aliphatic amino acids.

The resonance stabilization mechanisms operating within the pyridine ring contribute significantly to the overall stability of the molecule while simultaneously influencing its reactivity patterns. The aromatic character of the pyridine ring provides substantial stabilization energy, while the nitrogen atom's lone pair participates in the aromatic π-system, creating a electron-deficient heterocyclic environment. This electronic configuration enhances the compound's ability to participate in π-π stacking interactions and coordinate with metal centers, properties that become particularly relevant in biological systems where protein-ligand interactions occur.

Computational studies utilizing density functional theory methods have demonstrated that the energy differences between potential tautomeric forms are relatively small, suggesting that multiple forms may coexist under equilibrium conditions. The energy barriers for tautomeric interconversion are typically high enough to prevent rapid equilibration under normal conditions, but environmental factors such as pH, temperature, and the presence of catalytic species can significantly influence these equilibria.

Comparative Analysis of Pyridyl-Alanine Isomers (2-, 3-, and 4-Positional Variants)

The comparative analysis of pyridyl-alanine isomers reveals substantial differences in molecular properties, biological activity, and synthetic utility that arise from the positional variation of the pyridine nitrogen atom. The three constitutional isomers - 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine - each exhibit distinct characteristics that reflect the electronic and steric influences of nitrogen placement within the aromatic ring system.

This compound (2-pyridylalanine) demonstrates unique properties arising from the ortho-relationship between the nitrogen atom and the amino acid side chain attachment point. This configuration enables potential intramolecular coordination and hydrogen bonding interactions that are not available to the other isomers. The compound exhibits a melting point of 216-217°C with decomposition and shows enhanced solubility in polar solvents compared to its positional isomers.

3-Amino-3-(pyridin-3-yl)propionic acid (3-pyridylalanine) represents the meta-substituted isomer with significantly different physical and chemical properties. This compound demonstrates a higher melting point range of 248-252°C, indicating stronger intermolecular forces and greater thermal stability. The meta-positioning of the nitrogen atom eliminates the possibility of direct intramolecular interactions with the amino acid backbone while maintaining the electron-withdrawing influence of the pyridine ring. Research has indicated that 3-pyridylalanine exhibits antimycobacterial activity and serves as an important intermediate in the biosynthesis of certain natural products.

4-Amino-3-(pyridin-4-yl)propionic acid (4-pyridylalanine) completes the series as the para-substituted isomer, exhibiting the highest melting point at 260-262°C among the three variants. The para-positioning creates the maximum separation between the nitrogen atom and the amino acid attachment point, resulting in minimal direct electronic interaction while maintaining the overall aromatic character of the system. This isomer demonstrates distinct solubility characteristics and has found applications in pharmaceutical research due to its unique binding properties.

| Property | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |

|---|---|---|---|

| CAS Number | 37535-51-6 | 64090-98-8 | 37535-49-2 |

| Melting Point (°C) | 216-217 (decomp) | 248-252 | 260-262 |

| Predicted pKa | 1.73±0.10 | 1.95±0.10 | 1.95±0.10 |

| Molecular Weight | 166.18 | 166.18 | 166.18 |

| Density (g/cm³) | 1.271±0.06 | 1.271±0.06 | 1.271±0.06 |

| Applications | Asymmetric synthesis | Antimycobacterial | Pharmaceutical research |

The electronic properties of these isomers vary considerably due to the different positioning of the nitrogen atom within the aromatic ring. The 2-pyridyl variant exhibits the strongest potential for intramolecular interactions, while the 4-pyridyl isomer demonstrates the most symmetric electronic distribution. These differences translate into distinct reactivity patterns, with the 2-pyridyl compound showing enhanced nucleophilicity at the nitrogen center due to its proximity to the electron-donating amino acid substituent.

Biological activity profiles also differ significantly among the three isomers, with each demonstrating unique interactions with biological targets. The 2-pyridyl variant has shown particular promise in asymmetric synthesis applications, while the 3-pyridyl isomer exhibits documented antimycobacterial properties. The 4-pyridyl variant has attracted attention in pharmaceutical research for its distinctive binding characteristics and potential therapeutic applications.

特性

IUPAC Name |

2-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRJLZDUOULRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400880 | |

| Record name | Beta-(2-pyridyl)-dl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-44-2, 37535-51-6 | |

| Record name | Beta-(2-pyridyl)-dl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridin-2-yl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-2-yl)propionic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like zinc dust. The product is then purified through recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

化学反応の分析

Types of Reactions

2-Amino-3-(pyridin-2-yl)propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyridine-2-carboxylic acid derivatives.

Reduction: Pyridine-2-ylpropionic acid.

Substitution: Various substituted pyridine derivatives depending on the substituent used.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

2-Amino-3-(pyridin-2-yl)propionic acid has been explored for its potential therapeutic applications, particularly in the treatment of cognitive disorders and pain management. Research indicates that derivatives of this compound can act as analgesics and may be effective against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a study highlighted the use of a related compound in treating cognitive disorders, demonstrating its efficacy in improving mental functions in affected individuals .

Case Study: Analgesic Properties

In a patent application, the compound was described as having analgesic properties when formulated as a tartrate salt. This formulation was tested for its effectiveness in alleviating chronic pain, showcasing its potential in clinical settings . The results indicated significant improvements in pain management among subjects administered the compound.

Peptide Synthesis

Role as a Building Block

The compound serves as an essential building block in peptide synthesis due to its chiral nature. The incorporation of this compound into peptide chains can enhance biological activity and specificity. This is particularly relevant in designing peptides that target specific receptors or pathways in disease processes .

Data Table: Comparison of Peptide Activities

| Peptide Composition | Biological Activity | Source |

|---|---|---|

| Peptide with this compound | Enhanced receptor binding | |

| Control Peptide | Baseline activity | |

| Modified Peptide (with substitutions) | Increased selectivity |

Biochemical Research

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can inhibit various kinases, which are critical for many cellular processes. A study profiling a library of kinase inhibitors noted that modifications to the pyridine ring significantly impacted inhibitory potency and selectivity against specific kinases . This has implications for developing targeted cancer therapies.

Case Study: Kinase Inhibition Profile

In a systematic evaluation, compounds derived from this compound were tested against multiple kinases, revealing varying degrees of inhibition based on structural modifications. For example, substituting the pyridine ring with different moieties resulted in enhanced inhibitory effects on Aurora kinases, which are often overexpressed in cancer cells .

Metabolism Studies

Metabolic Profiling

Studies investigating the metabolism of this compound have identified several metabolites produced during its breakdown in biological systems. This information is crucial for understanding the pharmacokinetics and potential side effects of compounds based on this amino acid .

Data Table: Metabolite Identification

| Metabolite Name | Structure Characteristics | Biological Impact |

|---|---|---|

| Metabolite A | Hydroxylated derivative | Potentially active |

| Metabolite B | N-dealkylated form | Inactive |

| Metabolite C | Conjugated form | Unknown |

作用機序

The mechanism of action of 2-Amino-3-(pyridin-2-yl)propionic acid involves its interaction with specific molecular targets in biological systems. The pyridine ring allows it to bind to various enzymes and receptors, influencing their activity. The compound can modulate metabolic pathways by acting as a substrate or inhibitor, depending on the context of its use .

類似化合物との比較

Substitution Patterns in Aromatic Amino Acids

The compound’s structural analogs differ in the aromatic or heterocyclic substituents at position 3. Key examples include:

Key Observations :

- Pyridine vs. Imidazole : Pyridine’s single nitrogen atom confers weaker basicity compared to imidazole, influencing solubility and interaction with biological targets .

- Halogenated vs. Hydroxylated Phenyl Groups : Chlorine and nitro groups enhance acidity, while hydroxyl groups enable hydrogen bonding and metal coordination .

Stereochemical and Positional Isomers

- Pyridin-2-yl vs. Pyridin-3-yl Isomers: The position of the pyridine nitrogen significantly impacts molecular recognition.

- Enantiomeric Forms: The (S)- and (R)-enantiomers of pyridinyl derivatives may exhibit divergent biological activities, as seen in other amino acids like L- and D-histidine .

Physicochemical Properties

生物活性

2-Amino-3-(pyridin-2-yl)propionic acid (also known as pyridylalanine) is an amino acid derivative characterized by a pyridine ring attached to a propionic acid backbone. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- Structure : The compound features a pyridine ring substituted with an amino group and a propionic acid moiety.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. Key mechanisms include:

-

Enzyme Inhibition :

- The compound has been shown to inhibit tryptophan pyrrolase, an enzyme involved in the metabolism of tryptophan, leading to increased levels of brain serotonin and other metabolites .

- It can also influence metabolic pathways by altering enzyme activities, which may have implications in conditions like depression and anxiety.

-

Immunosuppressive Activity :

- Some derivatives of this compound exhibit significant immunosuppressive properties, making them potential candidates for drug development in autoimmune diseases.

-

Thrombin Inhibition :

- Ethyl derivatives of this compound have been identified as potential thrombin inhibitors, which could help reduce the risk of thrombotic events such as strokes.

Research Findings

A variety of studies have investigated the biological effects of this compound:

Case Studies

Comparative Analysis

The following table summarizes key features and biological activities associated with different derivatives of this compound:

Q & A

Q. What synthetic strategies are recommended for preparing 2-Amino-3-(pyridin-2-yl)propionic acid and its derivatives?

A multi-step synthesis approach is typically employed. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or other protecting groups for the amino and carboxylic acid moieties to prevent unwanted side reactions during pyridine-ring functionalization .

- Substitution reactions : Introduce the pyridin-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors .

- Deprotection and purification : Remove protecting groups under acidic/basic conditions and purify via recrystallization or column chromatography.

Characterization is performed using infrared spectroscopy (IR) for functional group verification and nuclear magnetic resonance (NMR) for structural elucidation .

Q. How can the physicochemical properties of this compound be systematically characterized?

- Solubility and stability : Test in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, methanol) using UV-Vis spectroscopy to monitor degradation .

- Thermal properties : Determine melting point via differential scanning calorimetry (DSC) and thermal stability via thermogravimetric analysis (TGA).

- LogP and pKa : Use reverse-phase HPLC for LogP estimation and potentiometric titration for pKa determination .

Advanced Research Questions

Q. How can researchers design coordination complexes with this compound to enhance bioactivity?

- Ligand selection : Pair the compound with transition metals (e.g., Co²⁺, Cu²⁺, Ni²⁺) and auxiliary ligands like 1,10-phenanthroline to modulate geometry and redox activity .

- Synthesis optimization : Employ reflux methods in ethanol/water mixtures under inert atmospheres to prevent oxidation.

- Characterization : Use electronic spectroscopy to confirm metal-ligand charge transfer and magnetic susceptibility to infer geometry (e.g., octahedral vs. square planar) .

- Bioactivity assays : Test antioxidant activity via DPPH radical scavenging and antimicrobial efficacy against Gram-positive/negative bacteria .

Q. What methodologies are suitable for studying its interaction with glutamate receptors (e.g., AMPA or NMDA receptors)?

- Electrophysiological techniques : Use patch-clamp recordings on recombinant receptors expressed in HEK293 cells to measure ion current modulation .

- Competitive binding assays : Employ radiolabeled ligands (e.g., [³H]AMPA) to determine IC₅₀ values and receptor specificity .

- Molecular docking : Model binding poses using software like AutoDock Vina to predict interactions with receptor subunits (e.g., GluA2 for AMPA receptors) .

Q. How can stereochemical variations (D/L isomers) impact its pharmacological profile, and how are these analyzed?

- Stereoselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution to isolate enantiomers .

- Analytical methods :

- Chiral HPLC with cellulose-based columns to separate isomers.

- Circular dichroism (CD) to confirm absolute configuration.

- Activity comparison : Test enantiomers in receptor-binding assays; e.g., (S)-isomers often show higher affinity for ionotropic receptors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities or bioactivity data?

- Standardize assay conditions : Ensure consistent pH, temperature, and cell lines (e.g., primary neurons vs. recombinant systems) .

- Control for stereochemistry : Verify enantiomeric purity, as impurities in racemic mixtures can skew results .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (e.g., ANOVA) to identify outliers .

Methodological Tables

Q. Table 1. Key Characterization Techniques for Coordination Complexes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。